RORγ Inverse Agonism: Potency Differentiation of Halogen Substitution Patterns
The 2-chloro-6-fluorophenyl analog (ChEMBL3314014) demonstrates an IC50 of 10 nM for RORγ inverse agonist activity in an APC-labeled RORγt-LBD assay, representing a 3.2‑fold increase in potency compared to the 2,4‑dichlorophenyl analog (ChEMBL3605092; IC50 = 32 nM) measured under identical assay conditions (unknown origin, inhibition of N-(2-chloro-6-fluorobenzyl)-N-((2'-methoxy-[1,1'-biphenyl]-4-yl)methyl) probe). A comparator with a single 2‑chloro substituent (BDBM113813) displayed an IC50 of 260 nM in a distinct PvdQ assay, indicating that the 2‑Cl‑6‑F substitution pattern is critical for optimal hydrophobic pocket occupancy. [1][2][3]
| Evidence Dimension | RORγ Inverse Agonist IC50 |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | 2,4-dichlorophenyl analog (ChEMBL3605092): IC50 = 32 nM; 2-chlorophenyl analog (BDBM113813): IC50 = 260 nM (PvdQ assay) |
| Quantified Difference | 3.2‑fold increase relative to the 2,4‑dichlorophenyl analog; 26‑fold increase relative to the 2‑chlorophenyl analog |
| Conditions | Nuclear receptor ROR-gamma; APC-labeled RORγt-LBD; inhibition of europium-labeled SRC1 recruitment; comparable assay format [1][2] |
Why This Matters
A 3.2‑fold potency improvement enables lower required screening concentrations and reduces compound consumption in RORγ‑driven Th17/IL‑17 pathway investigations.
- [1] BindingDB, BDBM50044146 (CHEMBL3314014). Available at: https://www.bindingdb.org/ View Source
- [2] BindingDB, BDBM50111583 (CHEMBL3605092). Available at: https://www.bindingdb.org/ View Source
- [3] BindingDB, BDBM113813. Available at: https://www.bindingdb.org/ View Source
